Welcome to the BenchChem Online Store!
molecular formula C12H24ClN B1224246 Dicyclohexylamine hydrochloride CAS No. 4693-92-9

Dicyclohexylamine hydrochloride

Cat. No. B1224246
M. Wt: 217.78 g/mol
InChI Key: MNNMTFSPSVOWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03932392

Procedure details

Concentration in vacuo or at atmospheric pressure of the mother liquors leaves a post residue consisting of essentially dicyclohexylamine hydrochloride, water and unreacted or decomposed cephalosporin C by-products. Basification of the pH to about 9 with sodium hydroxide, followed by physical separation of the two layers produces essentially pure dicyclohexylamine in about 85-95% recofery of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([NH:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.CC(OCC1CS[C@@H]2[C@H](NC(CCC[C@@H](N)C(O)=O)=O)C(=O)N2C=1C(O)=O)=O>O>[CH:9]1([NH:8][CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(CCCCC1)NC1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
at atmospheric pressure of the mother liquors leaves a post residue
CUSTOM
Type
CUSTOM
Details
Basification of the pH to about 9 with sodium hydroxide, followed by physical separation of the two layers

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.